molecular formula C9H15ClNO3P B6601264 [2-(benzylamino)ethyl]phosphonicacidhydrochloride CAS No. 122954-42-1

[2-(benzylamino)ethyl]phosphonicacidhydrochloride

Cat. No.: B6601264
CAS No.: 122954-42-1
M. Wt: 251.65 g/mol
InChI Key: MNDALPQUWIRZGU-UHFFFAOYSA-N
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Description

Contextualization within Phosphonic Acid Chemistry and Biochemistry Research

Phosphonic acids and their derivatives, including aminophosphonic acids, are characterized by a stable carbon-phosphorus (C-P) bond, which is resistant to chemical and enzymatic hydrolysis. This stability is a key feature that distinguishes them from their phosphate (B84403) ester counterparts and is a primary reason for their utility in biochemical and medicinal chemistry research. Aminophosphonic acids are recognized as mimetics of amino acids and peptide transition states, enabling them to act as competitive inhibitors of enzymes involved in amino acid and peptide metabolism.

The introduction of a benzyl (B1604629) group to the amino function, as in [2-(benzylamino)ethyl]phosphonicacidhydrochloride, adds a lipophilic character to the molecule, which can influence its biological activity, membrane permeability, and interaction with specific biological targets. Research in this area often focuses on synthesizing and evaluating libraries of N-substituted aminophosphonic acids to explore structure-activity relationships.

Historical Development and Early Research on this compound

While specific historical records for this compound are not extensively documented in early literature, the foundation for its study was laid by the pioneering work on aminophosphonic acids in the mid-20th century. The first synthesis of aminophosphonic acids dates back to the 1940s. The discovery of naturally occurring aminophosphonic acids, such as 2-aminoethylphosphonic acid (ciliatine), in the 1950s spurred significant interest in this class of compounds.

Early research on synthetic aminophosphonic acids primarily focused on their synthesis and the exploration of their fundamental chemical properties. The development of synthetic methods like the Kabachnik-Fields and Pudovik reactions enabled the preparation of a wide variety of aminophosphonates. Subsequent studies began to explore their potential as biological agents, including as enzyme inhibitors and antimicrobial agents. The synthesis of N-substituted derivatives, including N-benzyl compounds, was a logical progression to modify the biological and physical properties of the parent aminophosphonates.

Overview of Current Research Trends and Academic Significance of the Compound

Current research on N-substituted aminophosphonic acids, including N-benzyl derivatives like this compound, is diverse and spans multiple disciplines. A significant trend is the design and synthesis of these compounds as potential therapeutic agents. nih.gov Their ability to mimic natural amino acids makes them valuable candidates for the development of enzyme inhibitors, with potential applications as anticancer, antimicrobial, and antiviral agents. mdpi.com For instance, novel α-aminophosphonates based on a pyrazole (B372694) moiety have been synthesized and evaluated for their anticancer activity. nih.gov

Another active area of investigation is their use as ligands for the formation of metal complexes. The phosphonate (B1237965) group is an effective metal chelator, and N-substituted aminophosphonic acids can form stable complexes with various metal ions, with potential applications in catalysis and bioinorganic chemistry.

Furthermore, there is ongoing interest in developing efficient and sustainable synthetic methods for the preparation of aminophosphonic acids and their derivatives. frontiersin.org This includes the use of green catalysts and environmentally benign reaction conditions. The academic significance of this compound and related compounds lies in their potential to serve as molecular probes to study biological processes and as scaffolds for the development of new drugs and materials.

Interactive Data Table: Key Research Areas for N-Substituted Aminophosphonic Acids

Research AreaFocusPotential Applications
Medicinal ChemistryDesign and synthesis of enzyme inhibitorsAnticancer, antimicrobial, antiviral therapies
Bioinorganic ChemistryFormation of metal complexesCatalysis, diagnostic agents
Organic SynthesisDevelopment of novel synthetic methodologiesGreen chemistry, efficient drug synthesis
Materials ScienceIncorporation into polymers and materialsBiomaterials, functional polymers

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)ethylphosphonic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NO3P.ClH/c11-14(12,13)7-6-10-8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDALPQUWIRZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCP(=O)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Benzylamino Ethyl Phosphonicacidhydrochloride

Established Synthetic Routes for [2-(benzylamino)ethyl]phosphonic acid hydrochloride

The synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride can be achieved through several established methodologies, primarily involving the formation of the carbon-phosphorus bond and the introduction of the benzylamino group. These routes can be broadly categorized into those utilizing phosphorylation reactions and those employing amine alkylation strategies.

Approaches Utilizing Phosphorylation Reactions

One potential, though less commonly documented, approach to the synthesis of [2-(benzylamino)ethyl]phosphonic acid involves the direct phosphorylation of a suitable precursor, such as N-benzylethanolamine. This method would theoretically involve the reaction of N-benzylethanolamine with a phosphorus reagent like phosphorus trichloride (B1173362), followed by hydrolysis to yield the desired phosphonic acid. The reaction of phosphorus trichloride with alcohols and subsequent hydrolysis is a known method for the formation of phosphonic acids. However, the presence of the secondary amine in N-benzylethanolamine could lead to side reactions, complicating the synthesis. The final step would involve the addition of hydrochloric acid to form the hydrochloride salt.

A more controlled phosphorylation approach involves the use of the Michaelis-Arbuzov reaction. This would typically start with a 2-halo-N-benzylethylamine derivative which is then reacted with a trialkyl phosphite, such as triethyl phosphite. The resulting diethyl [2-(benzylamino)ethyl]phosphonate can then be hydrolyzed to the corresponding phosphonic acid. Acidic hydrolysis, often with concentrated hydrochloric acid, is a common method for the dealkylation of diethyl phosphonates to yield the phosphonic acid, which would concurrently form the hydrochloride salt of the amine.

Amine Alkylation Strategies in Synthesis

A more prevalent and efficient method for the synthesis of β-aminophosphonates, including the target compound, is through the aza-Michael addition of an amine to a vinylphosphonate (B8674324). In this strategy, benzylamine (B48309) is reacted with a dialkyl vinylphosphonate, such as diethyl vinylphosphonate. This conjugate addition reaction directly forms the diethyl [2-(benzylamino)ethyl]phosphonate intermediate. The reaction can be performed with or without a catalyst, and often proceeds with high yield. The subsequent hydrolysis of the diethyl ester to the phosphonic acid and formation of the hydrochloride salt is then carried out, typically using concentrated hydrochloric acid. This method is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the aza-Michael reaction.

An alternative amine alkylation strategy involves the reaction of a pre-formed 2-aminoethylphosphonic acid or its diethyl ester with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride. This direct N-benzylation would introduce the benzyl group onto the nitrogen atom. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Subsequent hydrolysis of the phosphonate (B1237965) ester, if used as the starting material, would yield the final product.

Starting MaterialsReaction TypeIntermediateFinal ProductReference(s)
Benzylamine, Diethyl vinylphosphonateAza-Michael AdditionDiethyl [2-(benzylamino)ethyl]phosphonate[2-(benzylamino)ethyl]phosphonic acid hydrochloride tandfonline.comresearchgate.net
2-Aminoethylphosphonic acid diethyl ester, Benzyl bromideN-AlkylationDiethyl [2-(benzylamino)ethyl]phosphonate[2-(benzylamino)ethyl]phosphonic acid hydrochlorideInferred from general amine alkylation principles
N-Benzylethanolamine, Phosphorus trichloridePhosphorylation[2-(benzylamino)ethyl]phosphonic dichloride[2-(benzylamino)ethyl]phosphonic acid hydrochlorideInferred from general phosphorylation methods

Novel and Optimized Synthetic Pathways for [2-(benzylamino)ethyl]phosphonic acid hydrochloride

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of aminophosphonates. These include stereoselective approaches and the application of green chemistry principles.

Stereoselective Synthesis Methodologies

While [2-(benzylamino)ethyl]phosphonic acid itself is not chiral, the introduction of substituents on the ethyl backbone can create chiral centers. The development of stereoselective methods for the synthesis of related β-aminophosphonates is an active area of research. Chiral auxiliaries or catalysts can be employed in the aza-Michael addition to control the stereochemistry of the newly formed C-N bond. For instance, the use of chiral amines or organocatalysts in the addition to vinylphosphonates can lead to the formation of enantioenriched β-aminophosphonates. While not directly applicable to the parent compound, these methodologies are crucial for the synthesis of chiral derivatives of [2-(benzylamino)ethyl]phosphonic acid, which may have specific biological activities.

Green Chemistry Approaches in Compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to aminophosphonates. A significant advancement in the synthesis of β-aminophosphonates is the use of water as a solvent for the aza-Michael reaction. tandfonline.comresearchgate.net This approach avoids the use of volatile and often toxic organic solvents, simplifying the work-up procedure and reducing the environmental impact of the synthesis. tandfonline.comresearchgate.net The reaction of benzylamine with diethyl vinylphosphonate can be efficiently carried out in water, often without the need for a catalyst, to produce diethyl [2-(benzylamino)ethyl]phosphonate in high yields. tandfonline.comresearchgate.net Subsequent hydrolysis can then provide the target phosphonic acid.

Other green approaches include the use of microwave irradiation to accelerate reaction times and the development of reusable catalysts for the aza-Michael addition. These methods contribute to making the synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride and its derivatives more efficient and environmentally benign.

ApproachKey FeaturesAdvantagesReference(s)
Aza-Michael reaction in waterUse of water as a solvent, often catalyst-free.Environmentally friendly, simplified work-up, high yields. tandfonline.comresearchgate.net
Microwave-assisted synthesisUse of microwave irradiation to accelerate the reaction.Reduced reaction times, often leading to higher yields. rsc.org

Derivatization Strategies of the [2-(benzylamino)ethyl]phosphonic acid hydrochloride Core Structure

The [2-(benzylamino)ethyl]phosphonic acid hydrochloride core structure presents several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies can target the secondary amine, the phosphonic acid group, or the aromatic ring of the benzyl substituent.

The secondary amine is a key site for derivatization. It can undergo acylation with various acyl chlorides or anhydrides to form the corresponding amides. Furthermore, it can be subjected to further alkylation with different alkyl halides to introduce a second substituent on the nitrogen atom, leading to tertiary amines. Derivatization of secondary amines is a well-established area of organic synthesis, with numerous reagents available for this purpose. nih.govsigmaaldrich.com

The phosphonic acid group offers another handle for chemical modification. It can be esterified to form mono- or di-esters. nih.gov This is often done to improve the lipophilicity of the molecule or to act as a protecting group during other chemical transformations. The hydrolysis of these esters back to the phosphonic acid is a common deprotection strategy. nih.govresearchgate.netreddit.combeilstein-journals.org The phosphonic acid can also be converted to its corresponding phosphonyl chloride, which can then be reacted with alcohols or amines to form phosphonate esters or phosphonamides, respectively.

Finally, the benzyl group's aromatic ring can be modified through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation or acylation, provided the reaction conditions are compatible with the other functional groups in the molecule. This allows for the introduction of a wide variety of substituents on the phenyl ring, further expanding the chemical diversity of the derivatives.

Modifications at the Phosphonic Acid Moiety

The phosphonic acid functional group is a primary site for chemical modification, often aimed at altering the compound's physicochemical properties such as solubility, membrane permeability, and interaction with biological targets.

One of the most common modifications of phosphonic acids is their conversion to phosphonate esters . This transformation is typically achieved through esterification reactions. For instance, the reaction of [2-(benzylamino)ethyl]phosphonic acid with an alcohol in the presence of a coupling agent or under acidic conditions can yield the corresponding mono- or di-esters. A variety of alcohols can be utilized, leading to a diverse range of esters with different properties. For example, simple alkyl esters can be synthesized, which have been reported to be relatively stable in mammalian systems. nih.gov More complex esters, such as acyloxyalkyl esters, are often employed in prodrug strategies. nih.gov

Another significant modification is the formation of phosphonamidates . This involves the reaction of the phosphonic acid with an amine, often activated by a suitable coupling reagent, to form a P-N bond. Symmetrical bisamidates have been utilized as prodrugs for phosphonates, demonstrating enhanced potency in cellular assays compared to the free acid. nih.gov

The conversion of the phosphonic acid to phosphonyl chlorides by reacting with reagents like thionyl chloride or oxalyl chloride provides a highly reactive intermediate. This intermediate can then be readily converted to a wide array of other functional groups, including esters, amides, and other derivatives, by reaction with appropriate nucleophiles.

General methods for the preparation of phosphonic acids often involve the hydrolysis of dialkyl phosphonates. researchgate.netnih.gov This can be achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid. nih.govnih.gov An alternative method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (B50905) followed by methanolysis, and is particularly useful for sensitive substrates. researchgate.netnih.gov

Table 1: Examples of Modifications at the Phosphonic Acid Moiety

Modification TypeReagents and ConditionsResulting Functional GroupPotential Application
EsterificationAlcohol, Acid Catalyst/Coupling AgentPhosphonate EsterProdrug, Altered Solubility
AmidationAmine, Coupling AgentPhosphonamidateProdrug, Bioisostere
ChlorinationThionyl Chloride or Oxalyl ChloridePhosphonyl ChlorideReactive Intermediate
Hydrolysis of EstersConcentrated HCl, RefluxPhosphonic AcidSynthesis of Parent Compound
McKenna Procedure1. Bromotrimethylsilane 2. MethanolPhosphonic AcidSynthesis of Parent Compound

Structural Variations on the Benzylaminoethyl Scaffold

Modifying the benzylaminoethyl portion of the molecule allows for the exploration of structure-activity relationships and the optimization of biological activity.

Variations on the benzyl group can be introduced by synthesizing analogs with different substituents on the aromatic ring. For example, electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties of the molecule. This can be achieved by starting with appropriately substituted benzylamines in the initial synthesis. The synthesis of related N-(2-(benzylamino)-2-oxoethyl)benzamide analogs involved coupling substituted benzoic acids with corresponding substituted ethyl glycinates. nih.gov

The ethyl linker between the benzylamino and phosphonic acid groups can also be altered. Homologation to introduce longer or shorter alkyl chains, or the introduction of rigidity through cyclic structures, can significantly impact the molecule's conformation and its interaction with biological targets.

Furthermore, the amino group can be a site for modification. N-alkylation or N-acylation can be performed to introduce various substituents. For instance, the synthesis of [2-[(2-aminoethyl)amino]ethyl]phosphonic acid diethyl ester involves a palladium-catalyzed reaction. prepchem.com

Table 2: Potential Structural Variations on the Benzylaminoethyl Scaffold

Scaffold PositionType of VariationSynthetic ApproachPurpose of Modification
Benzyl GroupSubstitution on the aromatic ringUse of substituted benzylamines in synthesisModulate electronic properties, improve binding affinity
Ethyl LinkerChain length modification (e.g., propyl, butyl)Synthesis from corresponding aminoalkylphosphonatesOptimize spatial orientation of functional groups
Ethyl LinkerIntroduction of cyclic constraintsMulti-step synthesis involving cyclizationRestrict conformational flexibility
Amino GroupN-alkylation or N-acylationReaction with alkyl halides or acyl chloridesAlter lipophilicity, introduce new functionalities

Formation of Prodrugs or Bioisosteres for Research Applications

The development of prodrugs is a crucial strategy for improving the pharmacokinetic properties of phosphonic acids, which are often poorly absorbed due to their high polarity at physiological pH. nih.gov Bioisosteric replacement is another approach to modify the compound's properties while retaining its biological activity.

Phosphonate prodrugs are designed to mask the charged phosphonic acid group, thereby increasing lipophilicity and facilitating passage across cell membranes. nih.gov Once inside the cell, these prodrugs are enzymatically or chemically cleaved to release the active phosphonic acid. nih.gov Common prodrug strategies for phosphonates include the formation of esters, such as:

Pivaloyloxymethyl (POM) esters : These are a type of acyloxyalkyl ester that are cleaved by cellular esterases to release the parent drug. nih.govfrontiersin.org The di-POM prodrug of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), known as Adefovir dipivoxil, demonstrated significantly higher oral bioavailability compared to the free acid. nih.gov

Isopropyloxycarbonyloxymethyl (POC) esters : Similar to POM esters, these are also cleaved by esterases but release different byproducts. nih.govfrontiersin.org Tenofovir disoproxil fumarate (B1241708) (TDF) is a di-POC prodrug that shows increased oral absorption. nih.gov

Amidates : As mentioned earlier, phosphonamidates can also serve as effective prodrugs. The bisamidate of a fructose (B13574) 1,6-bisphosphatase inhibitor was found to be superior to other prodrug forms in human hepatocytes. nih.gov

Bioisosteres of the phosphonic acid group can be explored to modulate the compound's acidity and interaction with target proteins. For example, a hydroxamic acid group can be considered as a bioisostere for a phosphonic acid, as seen in the compound [2-(Formyl-Hydroxy-Amino)-Ethyl]-Phosphonic Acid. drugbank.com

Table 3: Prodrug and Bioisostere Strategies

StrategyMoietyCleavage MechanismAdvantageExample Compound (Analogous)
ProdrugPivaloyloxymethyl (POM) EsterEnzymatic (Esterases)Increased cell permeability and oral bioavailabilityAdefovir dipivoxil nih.gov
ProdrugIsopropyloxycarbonyloxymethyl (POC) EsterEnzymatic (Esterases)Increased oral absorption and tissue permeabilityTenofovir disoproxil fumarate nih.gov
ProdrugAmidateEnzymaticEnhanced cellular potencyFructose 1,6-bisphosphatase inhibitor prodrug nih.gov
BioisostereHydroxamic AcidN/AAltered pKa and binding interactions[2-(Formyl-Hydroxy-Amino)-Ethyl]-Phosphonic Acid drugbank.com

Molecular Mechanisms of Action and Biological Research Activities of 2 Benzylamino Ethyl Phosphonicacidhydrochloride

Enzyme Inhibition and Modulation by Analogs of [2-(benzylamino)ethyl]phosphonic acid hydrochloride

Research into benzylaminophosphonic acids has identified them as a potent class of enzyme inhibitors. The primary focus of these studies has been on their interaction with phosphatases.

Elucidation of Enzyme Target Specificity

The primary enzyme target identified for compounds structurally similar to [2-(benzylamino)ethyl]phosphonic acid hydrochloride is human prostatic acid phosphatase (PAP). smolecule.comnih.gov Studies investigating a series of benzylphosphonic acids highlighted that α-aminobenzylphosphonic acids are particularly potent inhibitors of this enzyme. nih.gov

Another related compound, 2-Amino-1-benzylethylphosphonic acid, has been shown to inhibit cytosolic phospholipase A2 alpha (cPLA2α). smolecule.com The inhibition of this enzyme can reduce the release of arachidonic acid, a key precursor to inflammatory mediators. smolecule.com This suggests that compounds within this chemical class may have potential applications in studying inflammatory pathways. smolecule.com

Kinetic Characterization of Enzyme-Inhibitor Interactions

Kinetic studies have demonstrated the high potency of certain benzylaminophosphonic acids. For the analog α-benzylaminobenzylphosphonic acid, a significant inhibitory constant has been reported against human prostatic acid phosphatase.

CompoundTarget EnzymeIC50 ValuePotency Improvement
α-benzylaminobenzylphosphonic acidHuman Prostatic Acid Phosphatase4 nM3500-fold over carbon analogue

This table is based on data for a structurally related compound and not [2-(benzylamino)ethyl]phosphonic acid hydrochloride. nih.gov

The remarkable potency of this analog is attributed to several favorable interactions within the enzyme's active site. nih.gov These include interactions with the phosphate-binding region and the presence of hydrophobic moieties from the benzylamino and phenylphosphonic acid groups. nih.gov Furthermore, the structure is thought to adopt a rigid conformation due to an internal salt bridge, which contributes to its high affinity for the enzyme. nih.gov Modifications to the core structure, such as replacing the phosphonic acid group or removing the benzyl (B1604629) substitution, resulted in a significant decrease in inhibitory potency. nih.gov

Structural Basis of Enzyme Binding (e.g., X-ray crystallography of enzyme-ligand complexes)

While the literature mentions the use of X-ray crystallography in the analysis of benzylaminophosphonic acid inhibitors, specific structural data for an enzyme-ligand complex involving [2-(benzylamino)ethyl]phosphonic acid hydrochloride is not publicly available. nih.gov Molecular modeling studies of the related α-benzylaminobenzylphosphonic acid suggest that its enhanced potency is due to a combination of four favorable interactions within the enzyme's active site. nih.gov These models indicate that hydrophobic groups and a rigid conformation produced by an internal salt bridge are key to its strong binding. nih.gov

Receptor Binding and Ligand-Receptor Interaction Studies

Based on a thorough review of the available scientific literature, no studies concerning the receptor binding affinity, selectivity, or induced conformational changes for [2-(benzylamino)ethyl]phosphonic acid hydrochloride have been published. The research on this class of compounds has been predominantly focused on enzyme inhibition.

Affinity and Selectivity Profiling

There is no available data on the affinity or selectivity profile of [2-(benzylamino)ethyl]phosphonic acid hydrochloride for any known biological receptors.

Conformational Changes Induced by [2-(benzylamino)ethyl]phosphonic acid hydrochloride Binding

There is no available data describing conformational changes in receptors as a result of binding to [2-(benzylamino)ethyl]phosphonic acid hydrochloride.

Cellular and Subcellular Biological Effects

Impact on Specific Biological Pathways (e.g., metabolic, signaling cascades)

No information is currently available in the public domain regarding the impact of [2-(benzylamino)ethyl]phosphonic acid hydrochloride on specific biological pathways.

Subcellular Localization and Trafficking within Research Models

There is no published research detailing the subcellular localization or trafficking of [2-(benzylamino)ethyl]phosphonic acid hydrochloride within any research models.

In vitro and Ex vivo Biological Evaluation (Excluding Human Clinical Data)

Cell-Based Assay Systems and Phenotypic Screening

No data from cell-based assays or phenotypic screening involving [2-(benzylamino)ethyl]phosphonic acid hydrochloride has been found in the public scientific literature.

Organotypic Cultures and Tissue Models in Research

There are no available research findings on the use of [2-(benzylamino)ethyl]phosphonic acid hydrochloride in organotypic cultures or tissue models.

Structure Activity Relationship Sar and Rational Design of 2 Benzylamino Ethyl Phosphonicacidhydrochloride Analogs

Identification of Pharmacophoric Features Critical for Biological Activity

The fundamental structure of [2-(benzylamino)ethyl]phosphonic acid hydrochloride comprises three key pharmacophoric elements: the phosphonic acid group, the benzylamino moiety, and the ethyl linker. The phosphonic acid is a crucial feature, often acting as a bioisostere of a phosphate (B84403) or carboxylate group, enabling it to interact with the active sites of various enzymes. researchgate.net Its tetrahedral geometry and ability to exist in a dianionic state at physiological pH allow it to mimic the transition state of substrate hydrolysis, leading to potent enzyme inhibition. nih.gov

The benzylamino group provides a combination of hydrophobic and aromatic interactions. The phenyl ring can engage in π-π stacking or hydrophobic interactions within a protein's binding pocket, while the secondary amine offers a hydrogen bond donor and acceptor site. The ethyl linker provides the appropriate spatial orientation for the phosphonic acid and benzylamino groups to interact optimally with their biological target.

To illustrate the importance of these features, a hypothetical analysis of analog activity is presented in Table 1. This data is based on established principles of phosphonate (B1237965) SAR.

Table 1: Hypothetical Biological Activity of [2-(benzylamino)ethyl]phosphonic acid Analogs

CompoundModificationHypothetical IC50 (µM)Rationale for Activity Change
1Parent Compound10Baseline activity.
2Replacement of Phosphonic Acid with Carboxylic Acid>100Loss of key interactions with the target enzyme that recognizes the tetrahedral phosphonate.
3Replacement of Benzyl (B1604629) with Cyclohexyl50Loss of aromatic interactions, leading to reduced binding affinity.
4Methylation of the Secondary Amine25Potential steric hindrance and loss of a hydrogen bond donor capability.
5Extension of Ethyl Linker to Propyl75Suboptimal positioning of the pharmacophoric groups in the active site.

Systematic Chemical Modifications and Their Effects on Potency and Selectivity

Systematic modifications of the [2-(benzylamino)ethyl]phosphonic acid hydrochloride scaffold can be undertaken to probe the SAR and enhance its biological activity. These modifications can target the benzyl ring, the ethyl linker, and the phosphonic acid group.

Modifications of the Benzyl Ring:

Substituents on the phenyl ring can significantly influence potency and selectivity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to interact with the target protein. Furthermore, the position of the substituent (ortho, meta, or para) can probe the steric and electronic requirements of the binding pocket. For instance, introducing a hydroxyl group could provide an additional hydrogen bonding opportunity, potentially increasing potency. Conversely, a bulky substituent might clash with the active site, reducing activity.

Table 2: Effect of Benzyl Ring Substitution on Hypothetical Biological Activity

CompoundSubstitution on Benzyl RingHypothetical IC50 (µM)Rationale
1aNone (Parent)10Baseline
1b4-Fluoro5Favorable electronic interactions and potential for hydrogen bonding.
1c4-Methoxy8Electron-donating group may enhance binding.
1d4-Nitro15Electron-withdrawing group may be unfavorable for binding.
1e3,4-Dichloro3Combination of electronic and hydrophobic effects enhancing binding affinity.

Modifications of the Ethyl Linker:

The length and rigidity of the linker between the amino and phosphonate groups are critical for optimal orientation of these key binding moieties. Shortening or lengthening the chain can disrupt this alignment and decrease activity. Introducing conformational constraints, such as incorporating the linker into a cyclic system, can lock the molecule into a more bioactive conformation, thereby increasing potency and selectivity.

Modifications of the Phosphonic Acid Group:

While the phosphonic acid is generally essential for activity, its properties can be fine-tuned. For example, esterification of the phosphonic acid to create a prodrug can improve cell permeability and oral bioavailability. These esters are then cleaved in vivo to release the active phosphonic acid. Additionally, the synthesis of phosphonate analogs, such as α-fluorophosphonates, can alter the pKa of the phosphonic acid, potentially leading to stronger interactions with the target enzyme. nih.gov

Design Principles for Optimizing the Biological Profile of [2-(benzylamino)ethyl]phosphonic acid hydrochloride Derivatives

Based on the SAR data obtained from systematic modifications, several design principles can be formulated to optimize the biological profile of [2-(benzylamino)ethyl]phosphonic acid hydrochloride derivatives:

Maintain the Phosphonate Core: The phosphonic acid moiety is critical for activity and should generally be retained, although prodrug strategies can be employed to improve pharmacokinetic properties.

Optimize Aromatic Interactions: The benzyl group is a key contributor to binding affinity. The introduction of small, electronically favorable substituents on the phenyl ring, particularly at the para-position, is a promising strategy for enhancing potency.

Conformational Constraint: Reducing the conformational flexibility of the ethyl linker through cyclization or the introduction of rigidifying elements can pre-organize the molecule into its bioactive conformation, leading to an entropic advantage in binding and improved activity.

Stereochemical Considerations: If chiral centers are introduced into the molecule, for example, by substitution on the ethyl linker, the individual enantiomers should be synthesized and evaluated, as biological targets are chiral and often exhibit stereospecific binding.

Combinatorial Libraries and High-Throughput Screening in Analog Discovery

To efficiently explore the SAR of [2-(benzylamino)ethyl]phosphonic acid hydrochloride, combinatorial chemistry and high-throughput screening (HTS) are powerful tools. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the different components of the molecule.

For example, a combinatorial library of analogs could be generated by reacting a diverse set of substituted benzylamines with an ethylphosphonate building block. This would allow for the exploration of a wide range of substituents on the aromatic ring in a time-efficient manner.

Once a library of compounds is synthesized, HTS can be used to rapidly assess their biological activity against a specific target. HTS assays are typically automated and miniaturized, allowing for the testing of thousands of compounds in a short period. The data generated from HTS can quickly identify "hit" compounds with promising activity, which can then be selected for further optimization in a more focused medicinal chemistry effort. This iterative process of library synthesis, HTS, and SAR analysis can significantly accelerate the discovery of novel and potent analogs of [2-(benzylamino)ethyl]phosphonic acid hydrochloride.

Computational and Theoretical Investigations of 2 Benzylamino Ethyl Phosphonicacidhydrochloride

Molecular Docking Studies with Protein and Enzyme Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For [2-(benzylamino)ethyl]phosphonic acid hydrochloride and its analogs, docking studies are instrumental in identifying potential protein and enzyme targets and elucidating the molecular basis of their interactions.

Research on related benzylaminophosphonic acids has shown their potential as potent inhibitors of enzymes like human prostatic acid phosphatase. nih.gov Docking studies of α-benzylaminobenzylphosphonic acid have revealed that its enhanced potency is likely due to a combination of favorable interactions within the enzyme's active site. These include interactions with the phosphate-binding region and hydrophobic interactions from the benzylamino and phenylphosphonic acid moieties. nih.gov

In a representative docking study of a related compound, [3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phosphonic Acid, with several lung cancer-associated proteins, significant binding affinities were observed. nih.gov The docking scores and key interactions are summarized in the table below.

Table 1: Representative Molecular Docking Results for a Benzylphosphonic Acid Derivative

Target Protein PDB ID Docking Score (kcal/mol) MM/GBSA Score (kcal/mol) Key Interacting Residues
Heat Shock Protein 5 (BIP/GRP78) ATPase 3IUC -9.019 -39.68 GLY227, THR38, THR37, TYR39, GLU293
Myosin 9B RhoGAP 2A0B -10.66 -50.14 ILE453, GLY454, VAL455
EYA2 Phosphatase Inhibitor 3HEC -5.83 -7.56 TYR331, LYS105, LYS221
Collapsin Response Mediator Protein-1 (CRMP-1) 4B3Z -9.713 -43.56 GLN81, HIE198, THR349, GLU353

These studies suggest that the phosphonic acid group often plays a crucial role in binding, frequently interacting with positively charged residues or metal ions in the active site. The benzylamino group can form hydrophobic and aromatic interactions, further stabilizing the ligand-protein complex.

Molecular Dynamics Simulations to Analyze Ligand-Target Stability and Interactions

Molecular dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time. For [2-(benzylamino)ethyl]phosphonic acid hydrochloride, MD simulations can provide a deeper understanding of the stability of its complex with a biological target and the nature of their dynamic interactions.

For instance, MD simulations of a complex between a phosphonic acid-containing ligand and its target protein would typically be run for hundreds of nanoseconds. nih.gov Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, indicating the stability of the complex. A stable complex would be characterized by low RMSD values for both the ligand and the protein's binding site residues. nih.gov Furthermore, analysis of the root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein and ligand.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. acs.org For [2-(benzylamino)ethyl]phosphonic acid hydrochloride, these calculations can provide valuable information about its molecular properties.

DFT calculations can be used to optimize the molecule's three-dimensional geometry and to calculate its vibrational frequencies, which can be compared with experimental data from infrared and Raman spectroscopy. acs.org The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Quantum chemical methods are also employed to calculate gas-phase proton affinities and interaction energies, providing insights into the molecule's acid-base properties and its ability to form intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Series of [2-(benzylamino)ethyl]phosphonicacidhydrochloride Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of [2-(benzylamino)ethyl]phosphonic acid hydrochloride derivatives, QSAR models can be developed to predict their activity and guide the design of new, more potent compounds.

A QSAR study on a series of benzoylaminobenzoic acid derivatives as enzyme inhibitors revealed that inhibitory activity is influenced by several molecular descriptors. nih.gov These include hydrophobicity, molar refractivity, and aromaticity. The presence of specific functional groups, such as a hydroxyl group, was found to be conducive to activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur in certain positions decreased activity. nih.gov

For a hypothetical QSAR study on [2-(benzylamino)ethyl]phosphonic acid hydrochloride derivatives, a similar approach would be taken. A set of derivatives with varying substituents on the benzyl (B1604629) ring or modifications to the ethylphosphonic acid chain would be synthesized and their biological activity measured. Molecular descriptors for each compound would then be calculated, and a mathematical model would be built to correlate these descriptors with the observed activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, Partial charges
Steric Molar refractivity, Molecular volume, Surface area
Hydrophobic LogP (octanol-water partition coefficient)
Topological Connectivity indices

In Silico Prediction of Target Engagement and Ligand Properties

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a practice that is essential in early-stage drug discovery. nih.gov For [2-(benzylamino)ethyl]phosphonic acid hydrochloride, these predictions can help to assess its drug-likeness and potential for further development.

Various computational tools and models are available to predict properties such as aqueous solubility, lipophilicity (LogP), pKa, and plasma protein binding. nih.gov Pharmacokinetic parameters, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can also be predicted. These predictions are based on the molecule's structure and are often derived from large datasets of experimentally determined properties. researchgate.net

For example, compliance with rules such as Lipinski's Rule of Five and Veber's rules can be assessed to predict oral bioavailability. researchgate.net

Table 3: Commonly Predicted Physicochemical and Pharmacokinetic Properties

Property Predicted Parameter Importance
Solubility Aqueous solubility (logS) Affects absorption and formulation
Lipophilicity Octanol-water partition coefficient (logP) Influences absorption, distribution, and toxicity
Ionization pKa Affects solubility and membrane permeability
Bioavailability Lipinski's Rule of Five, Veber's rules Predicts oral absorption
Metabolism Prediction of metabolic stability and sites of metabolism Determines the compound's half-life
Toxicity Prediction of potential toxicities (e.g., hERG inhibition) Assesses safety profile

These in silico predictions, while not a substitute for experimental validation, are invaluable for prioritizing compounds for synthesis and testing, thereby saving time and resources in the drug discovery process.

Advanced Analytical Research Techniques for 2 Benzylamino Ethyl Phosphonicacidhydrochloride

High-Resolution Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are fundamental for elucidating the structure of organic molecules. For [2-(benzylamino)ethyl]phosphonic acid hydrochloride, a suite of NMR experiments would be employed to unambiguously assign the proton (¹H), carbon-¹³ (¹³C), and phosphorus-³¹ (³¹P) signals.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The benzylic protons would appear as a characteristic singlet, while the ethyl chain protons would exhibit complex splitting patterns due to coupling with each other and with the phosphorus atom. The aromatic protons of the benzyl (B1604629) group would resonate in the downfield region.

¹³C NMR: The carbon NMR spectrum would identify all unique carbon atoms in the molecule, including the aromatic carbons of the benzyl group, the aliphatic carbons of the ethyl chain, and the benzylic carbon.

³¹P NMR: The phosphorus NMR spectrum is particularly informative for phosphonic acids, typically showing a single resonance whose chemical shift is indicative of the oxidation state and chemical environment of the phosphorus atom.

Expected ¹H NMR Chemical Shifts for [2-(benzylamino)ethyl]phosphonic acid hydrochloride

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) 7.2-7.4 Multiplet
Benzylic (CH₂) ~4.0 Singlet
Methylene (CH₂-N) 3.0-3.3 Multiplet
Methylene (CH₂-P) 2.0-2.3 Multiplet
Amine (NH) Variable Broad Singlet

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For [2-(benzylamino)ethyl]phosphonic acid hydrochloride, HRMS would provide the precise mass of the protonated molecule, which can be compared with the calculated mass to verify its identity.

X-ray Crystallography: In cases where a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure. This technique can reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. For a related compound, Dimethyl [α-(Benzylamino)-p-chlorobenzyl]phosphonate, X-ray diffraction analysis revealed a tetrahedral configuration around the phosphorus atom. The P=O double bond length was found to be shorter than the P-O single bond lengths, which is a characteristic feature of phosphonates. iucr.org

Crystallographic Data for an Analogous Benzylamino Phosphonate (B1237965) Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
P=O Bond Length ~1.42 Å
P-O Single Bond Length ~1.56 Å

Chromatographic Separations and Purity Assessment in Research-Grade Samples

Ensuring the purity of research-grade samples of [2-(benzylamino)ethyl]phosphonic acid hydrochloride is critical for obtaining reliable and reproducible experimental results. Chromatographic techniques are the primary methods used for both purification and purity assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a versatile and widely used technique for the analysis and purification of polar organic compounds. For [2-(benzylamino)ethyl]phosphonic acid hydrochloride, a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. The pH of the mobile phase would be a critical parameter to optimize, as it would affect the ionization state of both the amino and phosphonic acid groups. A diode-array detector (DAD) could be used to monitor the elution of the compound and any impurities, providing information about their spectral properties.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of phosphonic acids, direct analysis by GC-MS is challenging. However, derivatization to a more volatile form can enable this powerful analytical technique. Benzylation of the phosphonic acid group is a common derivatization strategy. nih.govdigitellinc.comosti.govosti.gov The resulting benzyl ester is more amenable to GC separation and can be readily detected by mass spectrometry. This approach is particularly useful for identifying and quantifying trace amounts of the compound in complex matrices. nih.govosti.govosti.gov

Typical GC-MS Conditions for Benzylated Phosphonic Acids

Parameter Condition
GC Column Capillary column (e.g., DB-5ms)
Injection Mode Split/Splitless
Carrier Gas Helium
Temperature Program Ramped from a low initial temperature to a high final temperature
MS Ionization Electron Ionization (EI)

Biophysical Techniques for Studying Ligand-Target Interactions

Understanding how [2-(benzylamino)ethyl]phosphonic acid hydrochloride interacts with its biological targets is a key aspect of its research. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govresearchgate.net In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing [2-(benzylamino)ethyl]phosphonic acid hydrochloride is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the resulting sensorgram, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. acs.orgnih.govresearchgate.netnih.gov In an ITC experiment, a solution of [2-(benzylamino)ethyl]phosphonic acid hydrochloride is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated, providing a complete thermodynamic profile of the binding event.

Thermodynamic Parameters Obtainable from ITC

Parameter Description
Association Constant (Kₐ) A measure of the binding affinity.
Enthalpy Change (ΔH) The heat released or absorbed upon binding.
Stoichiometry (n) The number of ligand molecules that bind to one molecule of the target.
Entropy Change (ΔS) A measure of the change in disorder of the system upon binding.

Advanced Microscopy and Imaging Techniques for Cellular Uptake and Distribution Studies in Research Models

Visualizing the cellular uptake and subcellular distribution of [2-(benzylamino)ethyl]phosphonic acid hydrochloride is essential for understanding its mechanism of action at the cellular level. Advanced microscopy and imaging techniques can provide high-resolution spatial and temporal information.

Confocal Fluorescence Microscopy: To be visualized by fluorescence microscopy, [2-(benzylamino)ethyl]phosphonic acid hydrochloride would need to be either intrinsically fluorescent or labeled with a fluorescent dye. If the compound is not fluorescent, a fluorescent analog could be synthesized. Confocal microscopy allows for the optical sectioning of cells, which reduces out-of-focus light and provides high-resolution images of the compound's localization within different cellular compartments. acs.orgresearchgate.net Live-cell imaging using confocal microscopy can be used to track the dynamics of cellular uptake and trafficking over time. nih.gov

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, enabling the visualization of cellular structures and the localization of molecules with nanometer-scale resolution. tue.nl These techniques could be employed to obtain highly detailed images of the interaction of [2-(benzylamino)ethyl]phosphonic acid hydrochloride with specific subcellular structures or protein clusters.

Electron Microscopy (EM): While EM does not typically allow for the direct visualization of small molecules, it can be used in conjunction with labeling techniques to determine the precise subcellular localization of a compound. For example, the compound could be conjugated to an electron-dense tag, such as a gold nanoparticle, which can be readily visualized by EM. This approach can provide ultrastructural information about the compound's distribution within organelles.

Future Research Directions and Potential Academic Applications of 2 Benzylamino Ethyl Phosphonicacidhydrochloride

Development as a Chemical Probe for Biological Systems

The structural resemblance of phosphonic acids to phosphate (B84403) esters makes them excellent candidates for chemical probes to study phosphate-recognizing proteins, particularly enzymes. The phosphonate (B1237965) group in [2-(benzylamino)ethyl]phosphonic acid hydrochloride can act as a stable mimic of a phosphate group, allowing it to bind to the active sites of enzymes such as phosphatases, kinases, and phosphodiesterases without being hydrolyzed.

The presence of the N-benzyl group offers a key advantage for its use as a chemical probe. This bulky, hydrophobic moiety can confer selectivity by interacting with specific hydrophobic pockets adjacent to the enzyme's active site. Research on related benzylaminophosphonic acids has demonstrated their potency as inhibitors of human prostatic acid phosphatase, with the benzylamino group playing a crucial role in enhancing binding affinity. nih.gov This suggests that [2-(benzylamino)ethyl]phosphonic acid hydrochloride could be developed into a selective probe for studying specific members of the phosphatase family or other enzymes with similar active site topographies.

Future research in this area would involve screening [2-(benzylamino)ethyl]phosphonic acid hydrochloride against a panel of phosphatases and other relevant enzymes to determine its inhibitory profile and selectivity. Structure-activity relationship (SAR) studies, by modifying the benzyl (B1604629) group or the ethyl linker, could further refine its properties as a selective chemical probe.

Table 1: Comparison of IC50 Values for Related Benzylaminophosphonic Acid Inhibitors of Human Prostatic Acid Phosphatase

Compound IC50 (nM)
α-aminobenzylphosphonic acid 14,000
α-benzylaminobenzylphosphonic acid 4

This table illustrates the significant increase in potency conferred by the benzylamino group in a related series of phosphonic acid inhibitors, highlighting the potential of the N-benzyl moiety in [2-(benzylamino)ethyl]phosphonic acid hydrochloride for enhancing biological activity. nih.gov

Potential for Integration into Advanced Chemical Biology Toolboxes

The unique chemical properties of the phosphonate group make it an attractive functional handle for integration into advanced chemical biology toolboxes. One promising application is in the field of chemical proteomics for the identification and enrichment of target proteins. Phosphonate-containing probes, termed "PhosID," have been developed for the enrichment of newly synthesized proteins. nih.gov These probes can be clicked onto azide- or alkyne-modified biomolecules and subsequently enriched using immobilized metal affinity chromatography (IMAC).

[2-(benzylamino)ethyl]phosphonic acid hydrochloride could be functionalized with a bioorthogonal handle, such as an alkyne or azide, on the benzyl ring or at another suitable position. Such a modified probe could be used to label its protein targets within a complex biological sample. Subsequent enrichment and mass spectrometry analysis would then allow for the identification of the interacting proteins. This approach would be invaluable for target deconvolution and understanding the compound's mechanism of action at a proteome-wide level.

Exploration as a Lead Compound in Pre-Clinical Research for Novel Molecular Targets (Excluding Specific Disease Indications or Clinical Trials)

The structural motifs present in [2-(benzylamino)ethyl]phosphonic acid hydrochloride suggest its potential as a lead compound for the discovery of inhibitors for novel molecular targets. Benzylphosphonic acids have been identified as inhibitors of autotaxin, an enzyme involved in the production of the signaling lipid lysophosphatidic acid (LPA). nih.gov Inhibition of the ATX-LPA axis has shown promise in pre-clinical models of cancer metastasis. The benzyl group in these inhibitors plays a critical role in their potency and selectivity.

Given these findings, [2-(benzylamino)ethyl]phosphonic acid hydrochloride could be investigated as a starting point for the development of inhibitors against autotaxin or other enzymes with similar substrate-binding pockets. Its exploration as a lead compound would involve initial screening against a diverse range of molecular targets implicated in fundamental biological processes. Hits from these screens would then be subjected to medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. The focus of this pre-clinical research would be on target validation and mechanism of action studies, rather than on specific disease indications.

Interdisciplinary Research Opportunities (e.g., Chemical Proteomics, Systems Biology Integration)

The study of [2-(benzylamino)ethyl]phosphonic acid hydrochloride offers numerous opportunities for interdisciplinary research. As discussed, its use as a chemical probe directly intersects with the field of chemical proteomics . The identification of its protein targets using advanced mass spectrometry techniques would provide a wealth of data for further investigation. mq.edu.aunih.gov

This proteomics data can then be integrated into a systems biology framework to understand the broader biological consequences of the compound's interactions. By mapping the identified targets onto protein-protein interaction networks and signaling pathways, researchers can generate hypotheses about the compound's effects on cellular function. This integrated approach, combining chemical biology, proteomics, and computational biology, would provide a comprehensive understanding of the compound's biological activity and its potential for modulating complex biological systems.

Challenges and Opportunities in the Academic Research Landscape of [2-(benzylamino)ethyl]phosphonic acid hydrochloride

The primary challenge in the academic research of [2-(benzylamino)ethyl]phosphonic acid hydrochloride is the current lack of specific studies on this molecule. This necessitates a research program that begins with fundamental characterization, including synthesis, purification, and initial biological screening.

However, this challenge also presents a significant opportunity. The field is essentially wide open for exploration, offering the potential for novel discoveries. The synthesis of [2-(benzylamino)ethyl]phosphonic acid and its hydrochloride salt can be achieved through established synthetic routes for phosphonic acids. researchgate.net

Table 2: Potential Starting Points for Research on [2-(benzylamino)ethyl]phosphonic acid hydrochloride

Research Area Key Questions to Address Potential First Steps
Chemical Synthesis & Characterization Can the compound be synthesized efficiently and in high purity? What are its key physicochemical properties? Develop and optimize a synthetic route. Characterize the compound using NMR, mass spectrometry, and X-ray crystallography.
Biological Screening Does the compound exhibit inhibitory activity against a panel of phosphatases or other relevant enzymes? Perform in vitro enzyme inhibition assays against a diverse set of targets.
Chemical Probe Development Can the compound be functionalized with a bioorthogonal handle without losing its activity? Synthesize alkyne- or azide-modified derivatives.

| Target Identification | What are the primary protein targets of the compound in a cellular context? | Utilize the functionalized probes for chemical proteomics experiments in cell lysates or live cells. |

The opportunities lie in the potential for this compound to be a first-in-class probe or lead compound for a novel molecular target. Its unique combination of a phosphonate group and a benzylamino moiety provides a distinct chemical space to explore. The academic research landscape is well-suited for this type of exploratory, hypothesis-generating research that can lay the groundwork for future translational efforts.

Q & A

Q. How can researchers mitigate hydrolysis of the phosphonic acid group during long-term storage?

  • Methodological Answer : Store lyophilized powder at -80°C under argon. In solution, use pH 4.0 buffers (e.g., citrate) to stabilize the phosphonic acid moiety. Add chelators (EDTA) to prevent metal-catalyzed degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.